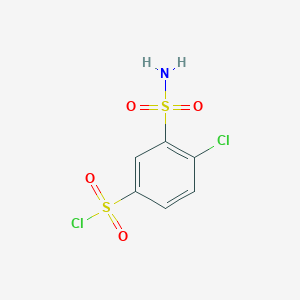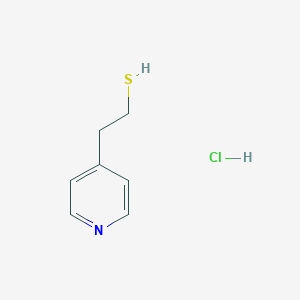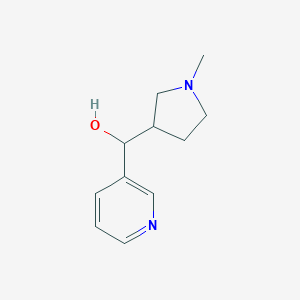
1-(2-氯乙基)-4-甲氧基苯
描述
Synthesis Analysis
Research on the synthesis of compounds closely related to 1-(2-Chloroethyl)-4-methoxybenzene, such as the electrochemical reduction of 4,4′-(2,2,2-Trichloroethane-1,1-diyl)bis(methoxybenzene) and the reduction of 1-(2-Chloroethyl)-2-nitrobenzene, highlights innovative approaches to synthesizing complex organic compounds through electrochemical methods. These studies reveal the potential for creating derivatives of 1-(2-Chloroethyl)-4-methoxybenzene through controlled reactions that involve the cleavage and formation of chemical bonds under specific conditions (McGuire & Peters, 2016), (Du & Peters, 2010).
Molecular Structure Analysis
The molecular structure of 1-(2-Chloroethyl)-4-methoxybenzene and related compounds has been a subject of study to understand their physical and chemical behavior. Research on similar methoxybenzene derivatives provides insights into their structural characteristics, such as planarity, bond angles, and the impact of substituents on their overall geometry. These structural attributes play a crucial role in determining the reactivity and properties of these compounds (Yamamoto et al., 1987).
Chemical Reactions and Properties
The chemical behavior of 1-(2-Chloroethyl)-4-methoxybenzene, including its reactions and properties, has been explored through studies on related methoxychlor compounds. These investigations shed light on the electrochemical reactions that such compounds undergo, including the reduction processes and the formation of dechlorinated products. Understanding these reactions is vital for applications in environmental remediation and the synthesis of value-added chemicals (McGuire et al., 2016).
Physical Properties Analysis
The physical properties of methoxybenzene derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. Research on compounds like 1,2-dimethoxybenzene provides valuable information on the impact of methoxy groups on the physical characteristics of benzene derivatives. These properties are influenced by the molecular structure, highlighting the relationship between structure and physical behavior (Gerzain et al., 1996).
Chemical Properties Analysis
The chemical properties of 1-(2-Chloroethyl)-4-methoxybenzene, including reactivity, stability, and interaction with other molecules, are critical for its usage in chemical syntheses and industrial processes. Studies on similar compounds, such as the electrochemical reduction of methyl triclosan, provide insights into the reactivity patterns and potential applications of these chemicals in environmental science and synthetic chemistry (Peverly et al., 2014).
科学研究应用
Biomass Proxy and Hydrothermal Alteration: 甲酚酚类化合物,如1-(2-氯乙基)-4-甲氧基苯,可在热液改造过程中作为陆地生物量的代理。它们的热解产生特定化合物,表明去甲基化过程 (Vane & Abbott, 1999)。
Catalytic Reduction and Environmentally Friendly Products: 对甲氧基氯化物等化合物进行催化还原可以产生一系列环保产品,包括4,4′-(2-氯乙烯-1,1-二基)双(甲氧基苯) (McGuire, Hansen, Karty, & Peters, 2016)。
Crystal Structure Analysis: 对甲氧基苯衍生物的晶体结构进行研究,包括1-(2-氯乙基)-4-甲氧基苯,揭示了它们的分子构型和相互作用的见解 (Fun, Chinnakali, Sivakumar, Sam, & How, 1997)。
Electrochemical Reduction in Organic Chemistry: 在特定溶剂中对相关化合物进行电化学还原会导致各种甲氧基苯衍生物的形成,有助于有机合成和绿色化学领域 (Peverly, Dresbach, Knust, Koss, Longmire, & Peters, 2014)。
Solution and Solid-State Structures in Organometallic Chemistry: 对1-锂-2-甲氧基苯在固态和溶液中的分子结构进行研究为有机金属化学提供了宝贵信息 (Harder, Boersma, Brandsma, Mier, & Kanters, 1988; Harder, Boersma, Brandsma, Mier, & Kanters, 1989)。
Environmental Analysis and Decomposition Dynamics: 对生物材料中甲氧基苯衍生物的测定方法和分解动力学的研究有助于了解它们在环境中的稳定性和行为 (Chernova, Shormanov, Elizarova, & Tsatsua, 2022)。
Regioselective Electrochemical Reactions: 在特定条件下对甲氧基苯进行电化学硫氰化反应会导致高区域和异构选择性,有助于电化学合成领域 (Gitkis & Becker, 2006)。
Hydrogen Bonding and Thermodynamic Properties: 对甲酚酚类化合物和二甲氧基苯等的研究,包括它们的分子间和分子内氢键,提供了关于它们的热力学性质和结构的见解 (Varfolomeev, Abaidullina, Solomonov, Verevkin, & Emel’yanenko, 2010)。
属性
IUPAC Name |
1-(2-chloroethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIAMRAWHYEPNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171259 | |
| Record name | 4-(2-Chloroethyl)phenyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-4-methoxybenzene | |
CAS RN |
18217-00-0 | |
| Record name | 1-(2-Chloroethyl)-4-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18217-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloroethyl)phenyl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018217000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Chloroethyl)phenyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-chloroethyl)phenyl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














